4,7-Dichloroquinoline-8-sulfonyl chloride

Overview

Description

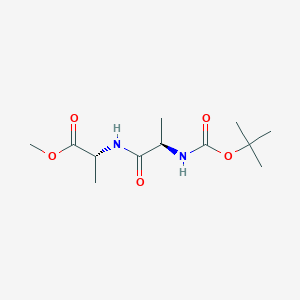

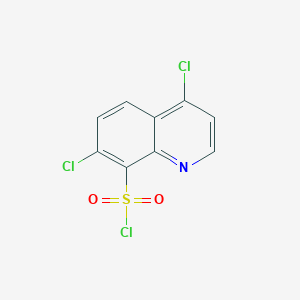

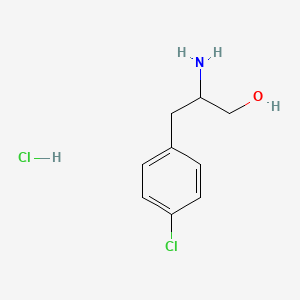

4,7-Dichloroquinoline-8-sulfonyl chloride is a chemical compound with the molecular formula C9H4Cl3NO2S and a molecular weight of 296.6 g/mol. It is used as a chemical intermediate .

Synthesis Analysis

The synthesis of 4,7-Dichloroquinoline, a precursor to 4,7-Dichloroquinoline-8-sulfonyl chloride, was first reported in a patent filed by IG Farben in 1937 . The substituted aniline is condensed with the diethyl ester of oxaloacetic acid under mildly acidic conditions, forming an imine, which is cyclised to form the pyridine ring by heating in mineral oil . Hydrolysis and decarboxylation follow, before the hydroxy group in the 4-position is converted into the second chloro group using phosphoryl chloride .Molecular Structure Analysis

The molecular structure of 4,7-Dichloroquinoline-8-sulfonyl chloride consists of a two-ring heterocyclic compound . The 4,7-Dichloroquinoline molecule contains a total of 18 bonds. There are 13 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 1 Pyridine .Chemical Reactions Analysis

The chlorine atom in the 4-position in the pyridine ring is much more reactive in nucleophilic aromatic substitution reactions than the chlorine in the benzene ring . As a result, it can be replaced selectively to form derivatives at that position .Physical And Chemical Properties Analysis

4,7-Dichloroquinoline, a related compound, appears as a white powder . It has a melting point of 87 °C (189 °F; 360 K) and a boiling point of 317 °C (603 °F; 590 K) .Scientific Research Applications

Copper-Catalyzed Sulfonylation

A study by Qiao et al. (2015) demonstrates the copper(I)-mediated sulfonylation of 8-aminoquinoline amides using sulfonyl chlorides, including 4,7-Dichloroquinoline-8-sulfonyl chloride. This method shows high substrate tolerance and yields products in moderate to good amounts. It's a significant contribution to the field of organic synthesis (Qiao et al., 2015).

Synthesis of Sulfonamides and Their Ni(II) Complexes

Macías et al. (2002) explored the synthesis of sulfonamides by reacting 8-aminoquinoline with various sulfonyl chlorides, including 4,7-Dichloroquinoline-8-sulfonyl chloride. The study further delved into creating Ni(II) complexes from these sulfonamides, revealing their octahedral coordination and bidentate ligand action (Macías et al., 2002).

Metal-Free Site-Selective Oxidative C–H Sulfonylation

Wang et al. (2017) developed a novel method for the oxidative C–H sulfonylation of 8-acylaminoquinolines and anilides using sulfonyl chlorides. This process is notable for its high site-selectivity, functional group compatibility, and being metal-free, indicating a significant advancement in organic synthesis (Wang et al., 2017).

Synthesis of Zinc Complexes with Sulfonamides

Another study by Macías et al. (2003) involved the synthesis of zinc complexes using sulfonamides derived from the reaction of 8-aminoquinoline with various sulfonyl chlorides. The research highlights the distorted tetrahedral environment of Zn2+ ions and the bidentate action of sulfonamides, contributing valuable insights into coordination chemistry (Macías et al., 2003).

Novel Photoluminescent Materials

Badiei et al. (2011) introduced a novel method for attaching 8-hydroxyquinoline to mesoporous silica via sulfonamide bond formation. This process used 8-hydroxyquinoline-5-sulfonyl chloride (a derivative of 4,7-Dichloroquinoline-8-sulfonyl chloride) and led to the development of new photoluminescent materials (Badiei et al., 2011).

Safety And Hazards

4,7-Dichloroquinoline is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes skin irritation and serious eye irritation . Precautionary measures include avoiding getting it in eyes, on skin, or on clothing, avoiding ingestion and inhalation, and avoiding dust formation .

properties

IUPAC Name |

4,7-dichloroquinoline-8-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl3NO2S/c10-6-3-4-13-8-5(6)1-2-7(11)9(8)16(12,14)15/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POGIMPXCNBVRSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=NC=CC(=C21)Cl)S(=O)(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,7-Dichloroquinoline-8-sulfonyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![({3,5-Dimethyl-4-[(3-methylphenyl)methoxy]phenyl}methyl)(methyl)amine hydrochloride](/img/structure/B1455335.png)